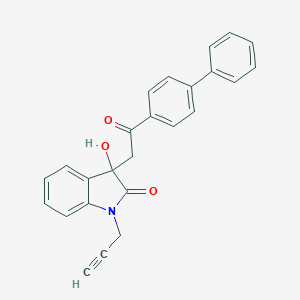
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is a synthetic compound that has received attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one has also been found to exhibit other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is important for nerve function. This inhibition can lead to increased levels of acetylcholine, a neurotransmitter that is involved in various physiological processes such as muscle contraction and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one in lab experiments is its potential as a cancer therapeutic agent. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as Alzheimer's disease, due to its inhibition of acetylcholinesterase. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound in clinical trials.
Conclusion:
In conclusion, 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is a synthetic compound that has potential applications in scientific research, particularly in cancer research. The compound's mechanism of action involves the inhibition of certain enzymes and signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. While there are limitations to using this compound in lab experiments, further research is needed to determine its efficacy in clinical trials and its potential as a treatment for other diseases.
Méthodes De Synthèse
The synthesis of 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one involves the reaction of 2-oxo-2-phenylethyl bromide with propargyl alcohol in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzophenone to form the final product. This synthesis method has been reported in a few studies and has been found to be efficient and reliable.
Applications De Recherche Scientifique
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one has shown promising results in various scientific research applications. One of the main areas of interest is cancer research, as this compound has been found to exhibit anti-cancer activity. Studies have shown that 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one |
|---|---|
Formule moléculaire |
C25H19NO3 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
3-hydroxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C25H19NO3/c1-2-16-26-22-11-7-6-10-21(22)25(29,24(26)28)17-23(27)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h1,3-15,29H,16-17H2 |
Clé InChI |
WNIXDYHVCSGFPV-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
SMILES canonique |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B214614.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214615.png)
![3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214616.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214617.png)
![2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B214620.png)
![2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214623.png)
![2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214624.png)
![2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214626.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214631.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214632.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214633.png)
![1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214634.png)
![5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214635.png)
![5-chloro-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214637.png)